4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol
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Overview
Description
4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol is a complex organic compound featuring a unique combination of a cyclopropyl group, an oxadiazole ring, and a methyloxan-4-ol moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and diverse applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol typically involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, and aldehydes, in the presence of a base like NaOH in a DMSO medium . This method allows for the efficient assembly of the 1,2,4-oxadiazole core at ambient temperature. The reaction conditions are mild and do not require the use of protective groups, making the process straightforward and efficient.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process. Additionally, the purification steps, such as crystallization or chromatography, are crucial to obtaining the compound in high purity for further applications.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in medicinal chemistry.
Scientific Research Applications
4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The cyclopropyl group may enhance the compound’s binding affinity and specificity, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one: This compound shares the oxadiazole ring and cyclopropyl group but differs in the overall structure, leading to distinct pharmacological properties.
3-(5-(Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine: Another similar compound with a different core structure, which may result in varied biological activities.
Uniqueness
4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol is unique due to its combination of a cyclopropyl group, an oxadiazole ring, and a methyloxan-4-ol moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H18N2O3 |
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Molecular Weight |
238.28 g/mol |
IUPAC Name |
4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol |
InChI |
InChI=1S/C12H18N2O3/c1-8-6-12(15,4-5-16-8)7-10-13-11(14-17-10)9-2-3-9/h8-9,15H,2-7H2,1H3 |
InChI Key |
YDQVXDMWQBZJDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCO1)(CC2=NC(=NO2)C3CC3)O |
Origin of Product |
United States |
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